Dihydrouridine (DHU) is a modified nucleoside, a fundamental building block of RNA, which plays a crucial role in the structure and function of transfer RNA (tRNA) []. DHU is formed by the enzymatic reduction of uridine, a standard nucleoside, specifically at the 5,6 double bond []. This modification is found in tRNA molecules across all domains of life – Archaea, Bacteria, and Eukarya [].
5,6-Dihydrouridine is a modified nucleoside derived from uridine, characterized by the reduction of the double bond between the 5 and 6 positions of the pyrimidine ring. This modification is prevalent in transfer RNA (tRNA) and plays a crucial role in RNA structure and function, enhancing conformational flexibility and stability. The corresponding nucleobase for 5,6-dihydrouridine is 5,6-dihydrouracil, which contributes to its unique properties and biological significance.
5,6-Dihydrouridine is primarily synthesized from uridine through various chemical and photochemical methods. Notably, it can be produced via photoreduction of uridine in formamide under ultraviolet irradiation, achieving yields as high as 94% . This method highlights a potential prebiotic pathway for the formation of nucleoside modifications in early life forms.
The synthesis of 5,6-dihydrouridine can be accomplished through several methods:
In the photoreduction process:
The molecular structure of 5,6-dihydrouridine features a saturated pyrimidine ring where the C5-C6 double bond is reduced. This results in a non-planar conformation that affects its interactions with other nucleotides.
5,6-Dihydrouridine participates in various biochemical reactions:
The detection and quantification of 5,6-dihydrouridine often utilize chromatographic techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), allowing for precise measurement in biological samples .
The mechanism by which 5,6-dihydrouridine exerts its effects primarily involves:
Research indicates that the presence of dihydrouridine enhances the flexibility and dynamic motion of RNA structures, which may be critical for their biological roles .
Relevant data on its physical properties can be obtained through standard laboratory analyses including melting point determination and spectral analysis (NMR, UV-visible spectroscopy).
5,6-Dihydrouridine has several notable applications:
Dihydrouridine synthases (DUS) constitute an evolutionarily conserved enzyme family (COG0042) responsible for the post-transcriptional reduction of uridine to 5,6-dihydrouridine (D) in RNA. Phylogenetic analyses classify DUS enzymes into eight subfamilies: DusA, DusB, and DusC in bacteria; Dus1–Dus4 in eukaryotes; and a distinct archaeal Dus group. DusB represents the ancestral bacterial form, with gene duplications leading to DusA and DusC during proteobacterial diversification. In eukaryotes, Dus3 is the progenitor, with subsequent duplications yielding Dus2, Dus1, and Dus4 [2] [9]. Functional divergence is evident: Escherichia coli encodes three Dus enzymes (DusA: U20/U20a; DusB: U17; DusC: U16), while Saccharomyces cerevisiae encodes four (Dus1: U16/U17; Dus2: U20; Dus3: U47; Dus4: U20a/U20b) [2] [6]. Remarkably, Mycoplasma mycoides possesses a single Dus enzyme yet exhibits D modifications at multiple tRNA positions, suggesting inherent multisite specificity in some orthologs [9].
Table 1: Phylogenetic Distribution and Substrate Specificity of DUS Subfamilies
Subfamily | Domain | Target Positions | Functional Notes |
---|---|---|---|
DusA | Bacteria | U20/U20a | Dual-site specificity; TIM-barrel fold |
DusB | Bacteria | U17 (Variable) | Ancestral bacterial form; may act on U17, U20, U20a |
DusC | Bacteria | U16 | Binds tRNA in reverse orientation to DusA |
Dus1 | Eukaryotes | U16/U17 | D-loop modification |
Dus2 | Eukaryotes | U20 | Contains dsRBD domain; linked to cancer |
Dus3 | Eukaryotes | U47 | Variable loop modification; ancestral eukaryotic |
Dus4 | Eukaryotes | U20a/U20b | D-loop modification |
Archaeal Dus | Archaea | Variable | Structurally divergent; limited distribution |
DUS enzymes are FMN-dependent oxidoreductases that utilize NADPH as the primary electron donor. The catalytic cycle comprises two half-reactions:
Kinetic studies reveal that in vitro transcribed tRNA is a poor substrate (turnover number <0.01 min⁻¹), whereas mature tRNA isolated from cells accelerates catalysis 600-fold. This underscores the dependence of DUS activity on prior tRNA modifications for optimal folding and recognition [6]. The reaction is reversible, as demonstrated by the oxidation of dihydrouridine in modified E. coli tRNA back to uridine under oxidative conditions [6].
Table 2: Key Catalytic Residues and Steps in Dihydrouridine Synthesis
Step | Key Residues/Cofactors | Function |
---|---|---|
FMN Reduction | NADPH | Electron transfer to FMN |
Uridine Base Flipping | Positively charged surfaces | Positions target uridine into active site |
Hydride Transfer | FMNH⁻ | Delivery of H⁻ to C6 of uridine |
Protonation | Conserved cysteine (e.g., C117) | Proton donation to C5 of uridine |
Product Release | Conformational change | Ejection of dihydrouridine; tRNA dissociation |
Substrate recognition by Dus enzymes exhibits both conserved and lineage-specific features. Bacterial Dus enzymes display variable specificity:
Eukaryotic Dus enzymes demonstrate stringent positional specificity shaped by auxiliary domains. Human Dus2 (hDus2) targets U20 via its C-terminal double-stranded RNA-binding domain (dsRBD), which cooperates with the catalytic TIM-barrel domain for tRNA binding [8]. This domain is absent in bacterial orthologs and enables interactions beyond tRNA modification, such as binding the EPRS complex in cancer cells [8] [7]. Fungal Dus enzymes further illustrate this divergence; S. cerevisiae Dus1 modifies U16/U17, while Dus4 acts on U20a/U20b [9].
X-ray crystallography of Dus-tRNA complexes reveals unique modes of substrate recognition:
Structural comparisons highlight key differences:
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